![molecular formula C20H22N4O3S B458905 2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-(2-methylphenyl)acetamide](/img/structure/B458905.png)
2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and triazine precursors.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents under controlled conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original acetamide moiety.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms and synthetic methodologies.
Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate
- 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide
- Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine
Uniqueness
The uniqueness of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide lies in its complex heterocyclic structure, which combines multiple ring systems and functional groups. This structural complexity can lead to unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C20H22N4O3S |
|---|---|
分子量 |
398.5g/mol |
IUPAC名 |
2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-4-20(3)9-13-15(11-27-20)28-18-17(13)19(26)24(23-22-18)10-16(25)21-14-8-6-5-7-12(14)2/h5-8H,4,9-11H2,1-3H3,(H,21,25) |
InChIキー |
JZVPNQCUECYDBA-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4C)C |
正規SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B458824.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458826.png)
![2-[(3-allyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B458827.png)
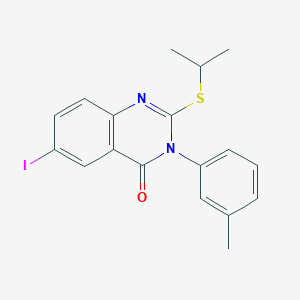
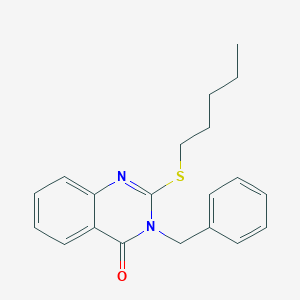
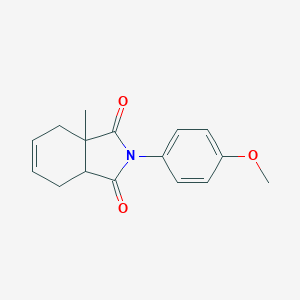
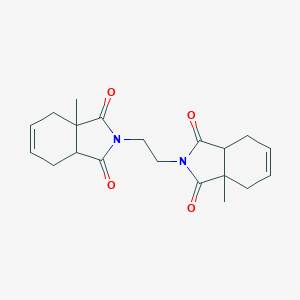
![6-[(2-Bromo-4-methylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B458835.png)
![3-allyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458838.png)
![2-[2-(1-Pyrrolidinyl)ethyl]isoindoline](/img/structure/B458839.png)
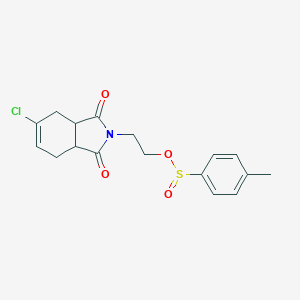

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-yl)-N-phenethyl-acetamide](/img/structure/B458843.png)
![[4-(4-Methoxyphenyl)oxan-4-yl]-piperidin-1-ylmethanone](/img/structure/B458845.png)
